molecular formula C30H36N2S2 B1375062 4,4'-Bis(5-hexylthiophen-2-yl)-2,2'-bipyridine CAS No. 1047684-56-9

4,4'-Bis(5-hexylthiophen-2-yl)-2,2'-bipyridine

Cat. No.: B1375062
CAS No.: 1047684-56-9
M. Wt: 488.8 g/mol
InChI Key: DCFNCZSDXIPGOQ-UHFFFAOYSA-N
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Description

4,4’-Bis(5-hexylthiophen-2-yl)-2,2’-bipyridine is a chemical compound known for its application in the synthesis of ruthenium(II) ligand complexes, which are used as sensitizers in dye-sensitized solar cells. This compound is characterized by its bipyridine core, which is substituted with hexylthiophene groups, enhancing its electronic properties and making it suitable for various scientific applications.

Biochemical Analysis

Biochemical Properties

4,4’-Bis(5-hexylthiophen-2-yl)-2,2’-bipyridine plays a significant role in biochemical reactions, particularly in the context of its interaction with ruthenium(II) complexes. These interactions are crucial for the compound’s function as a sensitizer in dye-sensitized solar cells . The compound interacts with various enzymes and proteins, facilitating electron transfer processes essential for the generation of electrical energy from light. The nature of these interactions involves coordination bonds between the nitrogen atoms of the bipyridine core and the ruthenium center, enhancing the stability and efficiency of the resulting complexes .

Cellular Effects

The effects of 4,4’-Bis(5-hexylthiophen-2-yl)-2,2’-bipyridine on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to affect the expression of genes involved in oxidative stress response and energy metabolism . The compound’s ability to interact with cellular proteins and enzymes leads to alterations in metabolic flux, impacting the overall cellular homeostasis .

Molecular Mechanism

At the molecular level, 4,4’-Bis(5-hexylthiophen-2-yl)-2,2’-bipyridine exerts its effects through specific binding interactions with biomolecules. The compound forms coordination complexes with metal ions, particularly ruthenium, which in turn interact with various cellular targets . These interactions can lead to the inhibition or activation of enzymes, resulting in changes in gene expression and cellular function. The bipyridine core of the compound is essential for its binding affinity and specificity, enabling it to modulate biochemical pathways effectively .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4,4’-Bis(5-hexylthiophen-2-yl)-2,2’-bipyridine have been studied over time to understand its stability and degradation. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that the compound maintains its efficacy in modulating cellular functions, although some changes in activity may occur due to gradual degradation . These findings highlight the compound’s potential for sustained biochemical applications.

Dosage Effects in Animal Models

The effects of 4,4’-Bis(5-hexylthiophen-2-yl)-2,2’-bipyridine vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects on cellular metabolism and gene expression . At higher doses, toxic or adverse effects may be observed, including oxidative stress and cellular damage . These threshold effects underscore the importance of careful dosage optimization in experimental and therapeutic applications.

Metabolic Pathways

4,4’-Bis(5-hexylthiophen-2-yl)-2,2’-bipyridine is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its function. The compound’s interactions with metabolic enzymes can influence metabolic flux and alter metabolite levels . These interactions are critical for the compound’s role in modulating biochemical reactions and maintaining cellular homeostasis.

Transport and Distribution

Within cells and tissues, 4,4’-Bis(5-hexylthiophen-2-yl)-2,2’-bipyridine is transported and distributed through specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target cells, enhancing its biochemical efficacy. The compound’s distribution is influenced by its lipophilic nature, allowing it to traverse cellular membranes and reach intracellular targets effectively .

Subcellular Localization

The subcellular localization of 4,4’-Bis(5-hexylthiophen-2-yl)-2,2’-bipyridine is a key factor in its activity and function. The compound is directed to specific cellular compartments, such as the mitochondria and nucleus, where it exerts its effects on cellular metabolism and gene expression . Targeting signals and post-translational modifications play a crucial role in directing the compound to these compartments, ensuring its precise localization and optimal activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Bis(5-hexylthiophen-2-yl)-2,2’-bipyridine typically involves the coupling of 5-hexylthiophene with 2,2’-bipyridine. One common method is the Stille coupling reaction, which uses a palladium catalyst to facilitate the formation of the desired product. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and the presence of a base like potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve scaling up the Stille coupling reaction under optimized conditions to ensure high yield and purity. The process would include rigorous purification steps such as recrystallization or chromatography to obtain the final product suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4,4’-Bis(5-hexylthiophen-2-yl)-2,2’-bipyridine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bipyridine core to dihydrobipyridine derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrobipyridine derivatives.

    Substitution: Halogenated or alkylated thiophene derivatives.

Scientific Research Applications

4,4’-Bis(5-hexylthiophen-2-yl)-2,2’-bipyridine is widely used in scientific research, particularly in the field of materials science and chemistry. Its applications include:

    Dye-Sensitized Solar Cells: As a ligand in ruthenium(II) complexes, it acts as a sensitizer, enhancing the efficiency of solar cells.

    Organic Electronics: Used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Catalysis: Serves as a ligand in various catalytic processes, improving the efficiency and selectivity of reactions.

    Biological Studies: Investigated for its potential in biological imaging and as a probe in biochemical assays.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Bis(2-thienyl)-2,2’-bipyridine: Lacks the hexyl groups, resulting in different solubility and electronic properties.

    4,4’-Bis(5-methylthiophen-2-yl)-2,2’-bipyridine: Contains methyl groups instead of hexyl groups, affecting its steric and electronic characteristics.

Uniqueness

4,4’-Bis(5-hexylthiophen-2-yl)-2,2’-bipyridine is unique due to the presence of hexyl groups on the thiophene rings, which enhance its solubility and electronic properties. This makes it particularly suitable for applications in dye-sensitized solar cells and organic electronics, where these properties are crucial for performance.

Properties

IUPAC Name

4-(5-hexylthiophen-2-yl)-2-[4-(5-hexylthiophen-2-yl)pyridin-2-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H36N2S2/c1-3-5-7-9-11-25-13-15-29(33-25)23-17-19-31-27(21-23)28-22-24(18-20-32-28)30-16-14-26(34-30)12-10-8-6-4-2/h13-22H,3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCFNCZSDXIPGOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC=C(S1)C2=CC(=NC=C2)C3=NC=CC(=C3)C4=CC=C(S4)CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H36N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90729334
Record name 4,4'-Bis(5-hexylthiophen-2-yl)-2,2'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90729334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

488.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1047684-56-9
Record name 4,4'-Bis(5-hexylthiophen-2-yl)-2,2'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90729334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-Bis(5-hexyl-2-thienyl)-2,2'-bipyridyl
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the incorporation of 4,4'-Bis(5-hexylthiophen-2-yl)-2,2'-bipyridine into the ruthenium dye (C101) improve the performance of solid-state dye-sensitized solar cells (SSDSCs)?

A: The incorporation of this compound as an ancillary ligand in the ruthenium dye C101 contributes to enhanced SSDSC performance in two main ways []:

  1. Enhanced Light Harvesting: The extended π-conjugation system created by the hexylthiophene groups in the bipyridine ligand increases the dye's molar extinction coefficient. This means that the dye can absorb more light compared to dyes without this extended conjugation, like the commonly used Z907 [].
  2. Retarded Charge Recombination: The specific molecular structure and energy levels within C101, influenced by the this compound ligand, help to slow down the undesirable process of charge recombination. This means that more of the light-induced charges are able to contribute to the generated current [].

Q2: What is the significance of the reported 4.5% power-conversion efficiency of the C101 sensitizer in SSDSCs?

A: Achieving a 4.5% power-conversion efficiency under AM 1.5 solar irradiation (100 mW cm−2) is a notable result for an SSDSC using the C101 sensitizer in combination with the spiro-MeOTAD hole-transporting material []. This efficiency level, confirmed through electronic absorption, transient photovoltage decay, and impedance measurements, demonstrates the potential of using ruthenium dyes containing this compound for efficient solar energy conversion in SSDSCs. This research contributes valuable insights into molecular design strategies for improving SSDSC performance.

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